
5-cyclopropyl-N-(m-tolyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-N-(m-tolyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of triazole-containing compounds and has shown promising results in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Triazole Scaffold Applications
Peptidomimetics and Biologically Active Compounds Synthesis : The 5-amino-1,2,3-triazole-4-carboxylic acid, a core structure in triazoles, has applications in the preparation of peptidomimetics and biologically active compounds. A study by Ferrini et al. (2015) describes the synthesis of these compounds with a focus on regiocontrol and their use in creating triazole-containing dipeptides.
Antiviral Activity of Thiazole C-Nucleosides : Thiazole nucleosides, synthesized using a triazole scaffold, have shown promising results in antiviral activities. A study by Srivastava et al. (1977) highlights the synthesis and evaluation of these nucleosides against various viruses, showcasing the utility of the triazole ring in this context.
Structural Analysis for Anticancer Screening : In a study focusing on structural analysis, Pokhodylo et al. (2021) synthesized a compound from the 1H-1,2,3-triazole-4-carboxamide library for anticancer activity screening, emphasizing the significance of triazole derivatives in cancer research.
Heterocyclic Polycyclic Ensembles Synthesis : Belskaya et al. (2009) developed a method for obtaining thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid, leading to the synthesis of new heterocyclic polycyclic ensembles. This study, Belskaya et al. (2009), underlines the diverse applications of the triazole ring in creating complex molecular structures.
Antimicrobial Agents : The triazole scaffold is also utilized in developing antimicrobial agents. In their research, Pokhodylo et al. (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides and evaluated their antimicrobial activities against various pathogens.
Antitumor Agents Synthesis : The synthesis of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, as reported by Stevens et al. (1984), highlights the potential of triazole derivatives as broad-spectrum antitumor agents.
Antiviral Nucleosides Synthesis : The study by Revankar et al. (1981) focuses on the synthesis of 5-hydroxy-1-(beta-D-ribofuranosyl)-1,2,3-triazole-4-carboxamide, showing significant antiviral activity, thereby indicating the importance of the triazole core in antiviral research.
Enaminones as Antitumor and Antimicrobial Agents : Research by Riyadh (2011) on N-arylpyrazole-containing enaminones, synthesized from a triazole derivative, explores their potential as antitumor and antimicrobial agents.
Antiallergic Agents Synthesis : The synthesis of antiallergic 9-oxo-1H,9H-benzopyrano[2,3-d]-v-triazoles, as explored by Buckle et al. (1983), demonstrates the use of triazole derivatives in developing potent antiallergic compounds.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-(3-methylphenyl)-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-13-6-10-17(11-7-13)24-19(15-8-9-15)18(22-23-24)20(25)21-16-5-3-4-14(2)12-16/h3-7,10-12,15H,8-9H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGHYGQQMURGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(m-tolyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




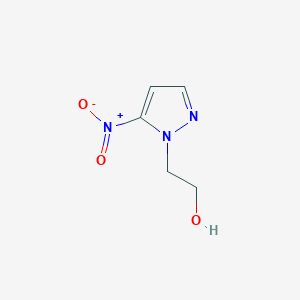
![N-(1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2701312.png)

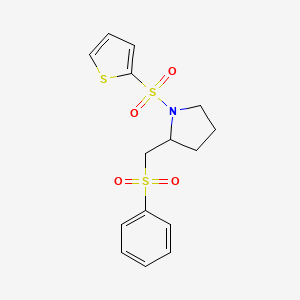
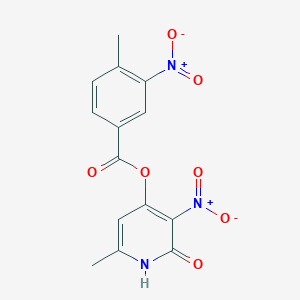
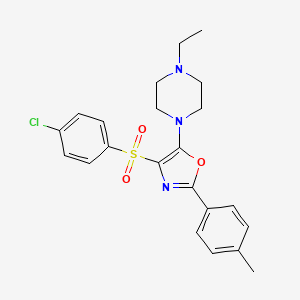
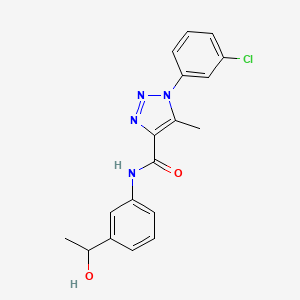
![2-(benzo[d]thiazol-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B2701323.png)
![2-Chloro-N-[2-oxo-2-(1H-pyrazol-4-ylamino)ethyl]propanamide](/img/structure/B2701324.png)
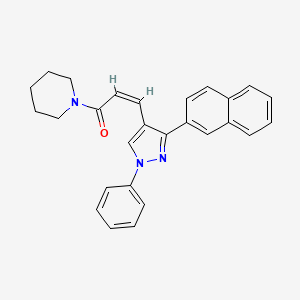
![N-(furan-2-ylmethyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2701329.png)